molecular formula C11H10N6OS B10881698 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one

3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B10881698
M. Wt: 274.30 g/mol
InChI Key: SWVPXHWFYHKGDZ-UHFFFAOYSA-N
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Description

3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE is a complex organic compound that features a benzotriazole moiety linked to a triazine ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzotriazole moiety .

Scientific Research Applications

3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The compound’s unique structure allows it to engage in various molecular interactions, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE is unique due to its combined benzotriazole and triazine structures, linked by a sulfanyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C11H10N6OS

Molecular Weight

274.30 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethylsulfanyl)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H10N6OS/c1-7-10(18)12-11(15-13-7)19-6-17-9-5-3-2-4-8(9)14-16-17/h2-5H,6H2,1H3,(H,12,15,18)

InChI Key

SWVPXHWFYHKGDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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